

# Infigratinib vs pemigatinib FGFR2 fusion cholangiocarcinoma

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## Compound Focus: Infigratinib

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## Detailed Clinical Profiles and Experimental Data

Beyond the summary data, understanding the design of key trials and pharmacological characteristics is crucial for a comprehensive comparison.

### Experimental Protocols from Pivotal Trials

The primary data for these drugs come from single-arm, open-label Phase II trials.

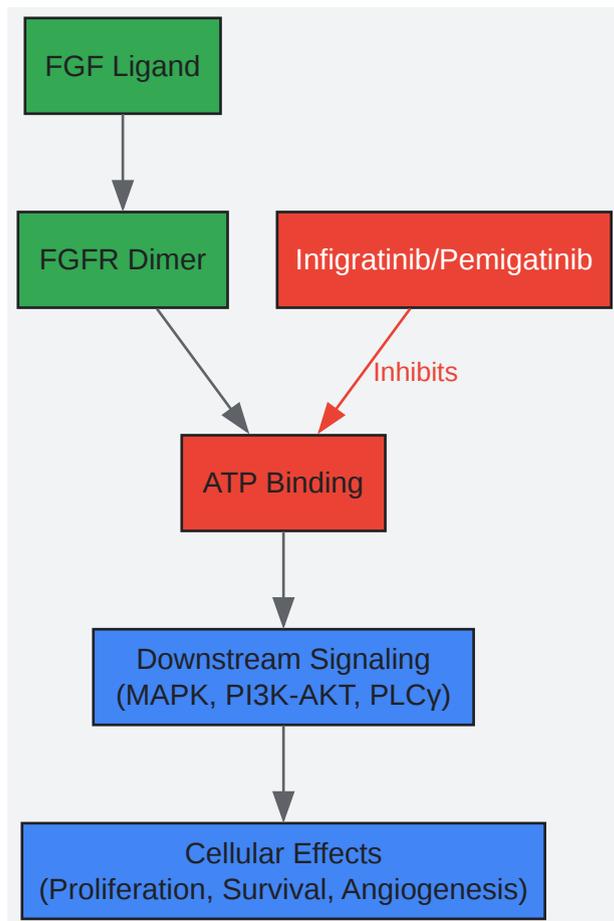
- **Pemigatinib (FIGHT-202):** This trial enrolled 107 patients with confirmed FGFR2 fusions or rearrangements. Patients received pemigatinib at 13.5 mg orally once daily on a continuous 2-weeks-on/1-week-off schedule in 21-day cycles. Tumor response was assessed by an Independent Review Committee according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [1] [2].
- **Infigratinib (Phase II Study):** This trial enrolled 108 patients with advanced CCA harboring FGFR2 alterations. Patients received **infigratinib** 125 mg orally once daily for 21 days, followed by 7 days off, in a 28-day cycle. Tumor response was also assessed per RECIST v1.1 [3] [4].

### Pharmacology and Mechanism of Action

Both drugs are selective, ATP-competitive tyrosine kinase inhibitors that target the FGFR pathway. However, they have distinct pharmacological profiles.

Pharmacological Aspect	Pemigatinib	Infigratinib
Primary Targets	FGFR1, FGFR2, FGFR3 (FGFR4 at ~100x higher conc.) [2]	FGFR1, FGFR2, FGFR3, FGFR4 (pan-FGFR inhibitor) [3] [5]
Key Metabolic Pathway	CYP3A4 [2]	CYP3A4 [5]
Elimination Half-Life	15.4 hours [2]	33.5 hours [5]
Food Effect	Avoid grapefruit products [2]	Take on empty stomach (food increases exposure) [5]

The following diagram illustrates the core FGFR signaling pathway and the mechanism of action for these inhibitors, which is central to their efficacy and side effects.



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Diagram Title: *FGFR Signaling Pathway and Inhibitor Mechanism*

## Key Considerations for Research and Development

For scientists in drug development, several factors beyond direct efficacy are critical.

- **Managing Class-Wide Toxicities:** Hyperphosphataemia is an on-target, mechanism-based effect of FGFR inhibition and is very common with both drugs. It requires active management with phosphate-lowering therapy and dietary changes [1] [6]. Ocular toxicity, such as retinal pigment epithelial detachment (RPED), is another serious class effect that necessitates regular ophthalmological monitoring [1] [6] [7].
- **Addressing Resistance Mechanisms:** A significant challenge is the development of acquired resistance. Identified mechanisms include secondary mutations in the FGFR2 kinase domain and activation of bypass signaling pathways (e.g., EGFR-dependent) [1]. Next-generation irreversible FGFR inhibitors (e.g., futibatinib) and combination therapies are being explored to overcome this [1] [8].
- **Ongoing Clinical Trials:** The role of these agents in the first-line setting is not yet established. The **FIGHT-302 trial** (NCT03656536) is directly comparing pemigatinib against the first-line standard of care (gemcitabine + cisplatin) in patients with advanced CCA and FGFR2 alterations [1].

## Conclusion for Professionals

In summary, for the treatment of previously treated, FGFR2 fusion-positive cholangiocarcinoma:

- **Pemigatinib** demonstrates a **higher Objective Response Rate (35.5% vs. 23.1%)** and, in a comparative analysis, a notably longer median Overall Survival (21.1 months vs. 3.8 months) [1] [4].
- **Infigratinib** remains an effective approved therapy with a comparable Disease Control Rate and a manageable safety profile [4].
- The choice in clinical development may depend on the specific efficacy bar, pharmacokinetic properties, and the strategic positioning relative to next-generation inhibitors and ongoing combination trials.

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